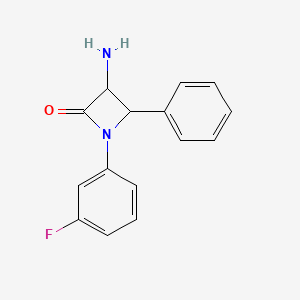
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the fluorophenyl and phenyl groups in its structure makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted azetidinones, depending on the specific reaction conditions .
Scientific Research Applications
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anticancer drugs.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, making it a potential antibiotic. The compound may also interact with DNA or proteins in cancer cells, leading to cell death. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve inhibition of topoisomerases or other critical enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one
- 2-Amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile
- 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile
Uniqueness
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. This positioning can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C15H13FN2O |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
3-amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13FN2O/c16-11-7-4-8-12(9-11)18-14(13(17)15(18)19)10-5-2-1-3-6-10/h1-9,13-14H,17H2 |
InChI Key |
QPRORUXQTBIEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



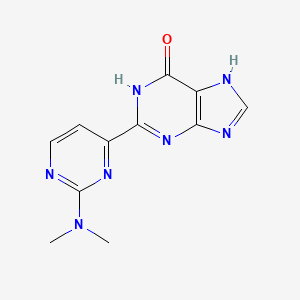
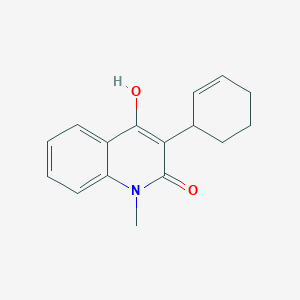

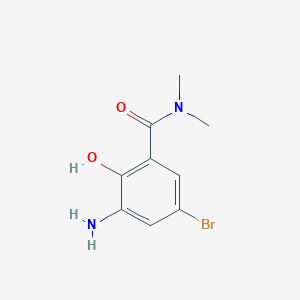


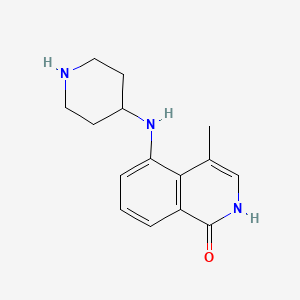
![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)

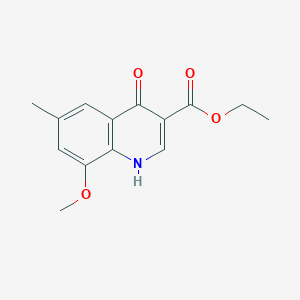

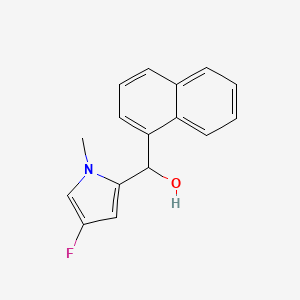
![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
